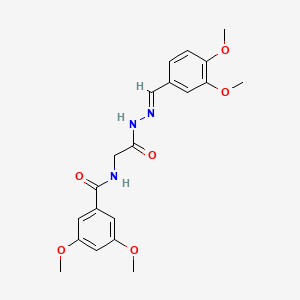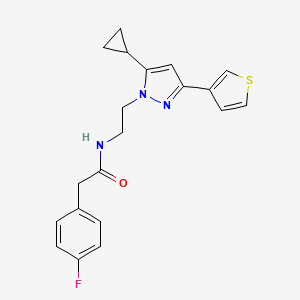
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic compound that features a unique structure comprising multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can be achieved through a multi-step organic synthesis process. This typically involves:
Starting with the formation of the furan-2-yl and thiazepane rings separately.
The integration of the thiazepane ring with the furan structure using suitable reagents under controlled conditions.
Introduction of the ethanone moiety via nucleophilic substitution, facilitated by basic or acidic catalysts.
Industrial Production Methods: : Industrial synthesis often leverages large-scale reactors and optimized conditions for higher yield and purity. Methods such as continuous flow synthesis might be employed to ensure consistent production quality and efficiency. The use of high-pressure, high-temperature reactors can enhance the reaction rate and product yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is versatile in its chemical reactivity, engaging in various types of reactions such as:
Oxidation: : Leading to the formation of more oxidized derivatives.
Reduction: : Producing more reduced forms with potential different bioactivities.
Nucleophilic Substitution: : Particularly at positions with electron-withdrawing groups, resulting in substituted analogs.
Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., hydrogen peroxide, peracids), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary but generally include controlled temperatures, pressures, and pH levels to optimize yields and selectivity.
Major Products Formed: : The major products depend on the specific reactions and conditions employed. They can include oxidized or reduced variants, as well as various substituted analogs, each with potentially distinct properties and applications.
Scientific Research Applications
Chemistry: : In chemistry, this compound is studied for its ability to undergo multiple transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Biology: : Its bioactive potential is investigated in various biological assays, including enzyme inhibition and receptor binding studies. The presence of furan and tetrazole rings often contributes to significant biological activity.
Medicine: : 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : In industrial applications, this compound is evaluated for its utility in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone exerts its effects involves interactions with various molecular targets. These include:
Enzymes: : Inhibiting or modifying enzyme activity, often through covalent binding or reversible interactions.
Receptors: : Modulating receptor function, which can alter cellular signaling pathways.
The compound’s structure allows it to engage in hydrogen bonding, van der Waals interactions, and π-π stacking, contributing to its affinity for specific biological targets.
Comparison with Similar Compounds
Compared to similar compounds, such as:
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1H-tetrazol-5-yl)thio)ethanone
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-imidazol-5-yl)thio)ethanone
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone stands out due to the presence of a methyl group on the tetrazole ring, which can influence its reactivity and binding properties. This uniqueness makes it an attractive candidate for further research and development in various scientific domains.
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-17-13(14-15-16-17)22-9-12(19)18-5-4-11(21-8-6-18)10-3-2-7-20-10/h2-3,7,11H,4-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWAGXOPMWFGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2445181.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2445182.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2445185.png)
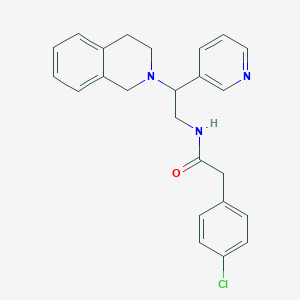
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2445187.png)
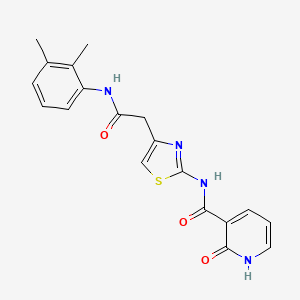
![2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2445190.png)
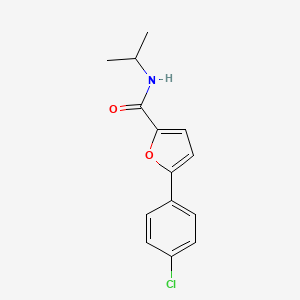

![5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B2445193.png)
![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2445194.png)
![N-[2-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2445196.png)
